molecular formula C9H18O2S B15331420 Nonanoic acid, 9-mercapto- CAS No. 204063-54-7

Nonanoic acid, 9-mercapto-

Cat. No.: B15331420
CAS No.: 204063-54-7
M. Wt: 190.31 g/mol
InChI Key: IHFVMIBWPIRORL-UHFFFAOYSA-N
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Description

9-Mercaptononanoic acid is an organic compound with the molecular formula C9H18O2S. It is a type of alkanethiol, which means it contains both a thiol group (-SH) and a carboxylic acid group (-COOH). This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification applications .

Properties

IUPAC Name

9-sulfanylnonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c10-9(11)7-5-3-1-2-4-6-8-12/h12H,1-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFVMIBWPIRORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465402
Record name Nonanoic acid, 9-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204063-54-7
Record name 9-Mercaptononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204063-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 9-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromide-to-Thiolate Displacement

A widely adopted route involves substituting a bromine atom at the 9th position of nonanoic acid with a thiol group. The synthesis proceeds via a two-step protocol:

  • Synthesis of 9-Bromononanoic Acid Methyl Ester :
    Nonanoic acid is protected as its methyl ester to prevent side reactions. Radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) under UV light yields 9-bromononanoic acid methyl ester.

  • Thiolation with Sodium Hydrosulfide (NaSH) :
    The bromide undergoes nucleophilic displacement with NaSH in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate (K₂CO₃) and a phase transfer catalyst (e.g., Aliquat® 336). This SN2 mechanism ensures inversion of configuration, preserving linearity.

Key Data :

  • Yield: 75–80%
  • Optimal solvent: DMF or acetone
  • Temperature: 60–70°C

Mechanistic Considerations

The reaction’s success hinges on solvent polarity and base strength. Polar aprotic solvents stabilize the transition state, while K₂CO₃ deprotonates the thiol, enhancing nucleophilicity. Phase transfer catalysts solubilize NaSH in organic phases, accelerating kinetics.

Thioacetate Hydrolysis Approach

Acetylthio Intermediate Formation

This method avoids handling volatile thiols by employing a protected thiol precursor:

  • Synthesis of 9-(Acetylthio)nonanoic Acid :
    9-Bromononanoic acid reacts with potassium thioacetate (KSCOCH₃) in DMF, substituting bromine with an acetylthio group.

  • Deprotection to Free Thiol :
    Acidic hydrolysis (HCl, H₂O) cleaves the thioester, yielding 9-mercaptononanoic acid.

Key Data :

  • Yield: 85–90%
  • Hydrolysis conditions: 1M HCl, 25°C, 12 h

Advantages Over Direct Substitution

  • Avoids toxic H₂S gas.
  • Higher yields due to stabilized intermediates.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors to maintain consistent temperature and mixing. Substrates (9-bromononanoic acid, NaSH) are pumped through a catalyst-packed column (e.g., immobilized K₂CO₃), reducing reaction time from hours to minutes.

Table 1: Comparative Performance of Batch vs. Flow Systems

Parameter Batch Reactor Flow Reactor
Reaction Time 12 h 30 min
Yield 75% 88%
Throughput 5 kg/day 50 kg/day

Waste Minimization Strategies

  • Solvent recycling via distillation.
  • Catalytic recovery using magnetic nanoparticles.

Emerging Methodologies

Photocatalytic Thiolation

Recent studies explore visible-light-driven thiolation using eosin Y as a photocatalyst. Irradiating 9-iodononanoic acid with H₂S in acetonitrile achieves 92% yield under mild conditions.

Biocatalytic Routes

Lipase-mediated transesterification of nonanoic acid with thioethanol is under investigation, though yields remain low (∼40%).

Challenges and Optimization

Byproduct Formation

  • Disulfide Dimers : Oxidative coupling of thiols forms (CH₂)₈C(O)OH-S-S-(CH₂)₈C(O)OH. Adding antioxidants (e.g., ascorbic acid) suppresses this.
  • Ester Hydrolysis : Overly acidic conditions degrade methyl esters. pH-controlled hydrolysis (pH 4–5) mitigates this.

Solvent Selection

Table 2: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
Acetone 20.7 78
Dichloroethane 10.4 65

Polar aprotic solvents (DMF, acetone) outperform non-polar variants due to enhanced ion dissociation.

Chemical Reactions Analysis

Types of Reactions

9-Mercaptononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Alkylated thiols.

Scientific Research Applications

Nonanoic acid, 9-mercapto-, also known as 9-Mercapto-1-nonanol (9-MNL), is an alkanethiol that can form a self-assembled monolayer (SAM) on various substrates . It has the molecular formula C9H20OSC_9H_{20}OS and a molecular weight of 176.32 . 9-MNL is a chemical with a variety of applications, particularly in the biomedical field .

Scientific Research Applications

  • Surface Modification: 9-MNL can be used in the surface modification of gold electrodes for the fabrication of biosensors for biomedical applications . It facilitates the immobilization of surface atoms .

Related Compounds

  • Mercapto acids Mercapto acids and related products are available for scientific research .
  • Short-chain fatty acids (SCFAs) These are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . SCFAs have anti-inflammatory properties and immunomodulatory effects, as well as antitumor action in the case of colorectal cancer (CRC) .
  • Nonanoic acid, 9-mercapto- This compound has a density of 1.024 g/cm3, a boiling point of 316.835 °C at 760 mmHg, and a flash point of 145.417 °C .
  • 9-oxo-nonanoic acid This product was identified as 9-oxo-nonanoic acid .

Safety Information

Mechanism of Action

The mechanism of action of 9-mercaptononanoic acid primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction facilitates the formation of self-assembled monolayers (SAMs), which can modify the surface properties of materials. The carboxylic acid group can further interact with other molecules, enhancing the compound’s functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Mercaptononanoic acid is unique due to its specific chain length, which provides a balance between flexibility and stability in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise surface modifications .

Biological Activity

Nonanoic acid, 9-mercapto- (chemical formula: C9H18O2S), is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. The information is derived from diverse scientific sources, including experimental studies and reviews.

Nonanoic acid, 9-mercapto- is characterized by the presence of a mercapto (-SH) group, which is known to impart various biological activities. The compound's structure allows it to participate in redox reactions and interact with biological macromolecules.

1. Anti-inflammatory Activity

Research has indicated that compounds containing thiol groups exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-triazole with mercapto groups have been shown to reduce inflammation in animal models through mechanisms that involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Study:
A study synthesized several 1,2,4-triazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema method. Among these, compounds with a mercapto group demonstrated significant reductions in edema, indicating potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of nonanoic acid, 9-mercapto- are noteworthy. Thiol-containing compounds have been reported to exhibit activity against various bacterial strains by disrupting cell membrane integrity or interfering with metabolic processes.

Research Findings:
A study evaluated the antibacterial activity of synthesized triazole derivatives against common pathogens. Compounds with mercapto groups showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Anticancer Activity

The anticancer potential of nonanoic acid, 9-mercapto- is linked to its ability to induce apoptosis in cancer cells. Studies have highlighted the role of thiol compounds in modulating signaling pathways associated with cell growth and survival.

Molecular Mechanism:
Research indicates that mercapto-containing compounds can inhibit key proteins involved in cancer cell proliferation, such as the PI3K/AKT pathway. This inhibition leads to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokines and enzymes ,
AntimicrobialDisruption of cell membranes ,
AnticancerInduction of apoptosis via signaling inhibition ,

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